molecular formula C10H6BrClO2S B3096288 5-bromonaphthalene-2-sulfonyl Chloride CAS No. 127769-55-5

5-bromonaphthalene-2-sulfonyl Chloride

Cat. No.: B3096288
CAS No.: 127769-55-5
M. Wt: 305.58 g/mol
InChI Key: OFQOEYBXLJPJOV-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-2-sulfonyl Chloride is an organic compound with the molecular formula C10H6BrClO2S. It is a derivative of naphthalene, where a bromine atom is attached to the fifth position and a sulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalene-2-sulfonyl Chloride typically involves the bromination of naphthalene followed by sulfonation and chlorination. The process can be summarized as follows:

    Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the fifth position.

    Sulfonation: The brominated naphthalene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group at the second position.

    Chlorination: Finally, the sulfonic acid derivative is converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromonaphthalene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and sulfonyl chloride groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogens like chlorine and bromine are used for halogenation.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromonaphthalene-2-sulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the synthesis of biologically active molecules and as a labeling reagent for biomolecules.

    Medicine: Utilized in the development of pharmaceutical compounds and as a building block for drug synthesis.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromonaphthalene-2-sulfonyl Chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The bromine atom also influences the reactivity of the compound by directing electrophilic substitution to specific positions on the naphthalene ring.

Comparison with Similar Compounds

Similar Compounds

    5-Chloronaphthalene-2-sulfonyl Chloride: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoronaphthalene-2-sulfonyl Chloride: Similar structure but with a fluorine atom instead of bromine.

    5-Iodonaphthalene-2-sulfonyl Chloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Bromonaphthalene-2-sulfonyl Chloride is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. The bromine atom is larger and more polarizable than chlorine and fluorine, making it more reactive in certain types of reactions. Additionally, the sulfonyl chloride group provides a versatile handle for further functionalization, making this compound valuable in various synthetic applications.

Properties

IUPAC Name

5-bromonaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQOEYBXLJPJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was added 5-bromonaphthalene-2-sulfonic acid (5.00 g, 17.41 mmol), followed by DMF (17.41 mL) to generate a deep green heterogeneous solution. Thionyl chloride (2.54 mL, 34.8 mmol) was added dropwise using a syringe at rt, and the solution turned orange and heat was evolved. The solution became homogeneous. The solution was maintained at rt for 18 h. The resulting orange solution was poured into a separatory funnel containing ice and diluted with DCM (200 mL). When the ice melted, the mixture was shaken and then the resulting layers were separated. The aqueous layer was extracted with DCM (1×50 mL). The combined organic layers were washed with water (3×200 mL), then dried over Na2SO4 and concentrated to provide 5-bromonaphthalene-2-sulfonyl chloride (5.00 g, 16.36 mmol) as a brown oil, which was used immediately without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
17.41 mL
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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